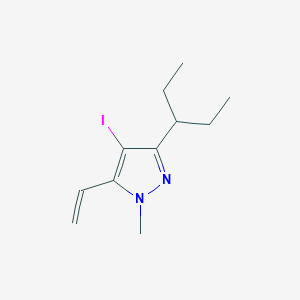
4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of an iodine atom, a methyl group, a pentan-3-yl group, and a vinyl group attached to the pyrazole ring. These structural features may impart unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 4-iodo-1-methyl-3-(pentan-3-yl)-1H-pyrazole-5-carbaldehyde and a suitable vinylating agent can yield the desired compound. The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydroxide or ammonia can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of hydroxylated or aminated compounds.
Scientific Research Applications
4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the vinyl group may influence its binding affinity and selectivity towards these targets. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methyl-3-(pentan-3-yl)-1H-pyrazole: Lacks the vinyl group.
4-Iodo-1-methyl-3-(pentan-3-yl)-5-ethyl-1H-pyrazole: Contains an ethyl group instead of a vinyl group.
4-Iodo-1-methyl-3-(pentan-3-yl)-5-phenyl-1H-pyrazole: Contains a phenyl group instead of a vinyl group.
Uniqueness
The presence of the vinyl group in 4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole imparts unique reactivity and potential applications compared to its analogs. The vinyl group can participate in additional chemical reactions, such as polymerization or cross-coupling, which may not be possible with other similar compounds.
Properties
CAS No. |
1956366-23-6 |
|---|---|
Molecular Formula |
C11H17IN2 |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
5-ethenyl-4-iodo-1-methyl-3-pentan-3-ylpyrazole |
InChI |
InChI=1S/C11H17IN2/c1-5-8(6-2)11-10(12)9(7-3)14(4)13-11/h7-8H,3,5-6H2,1-2,4H3 |
InChI Key |
CEIPAFQAKSDYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN(C(=C1I)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



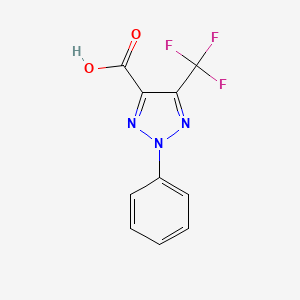
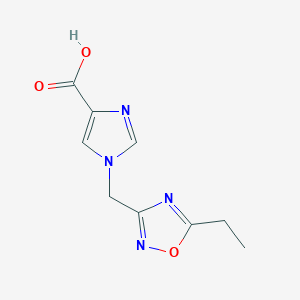
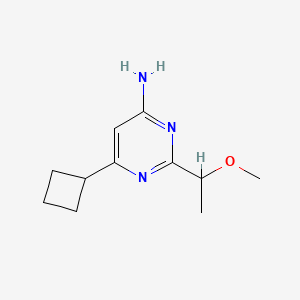
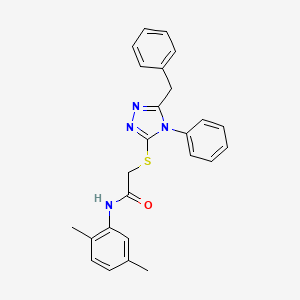

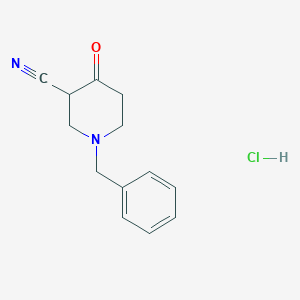

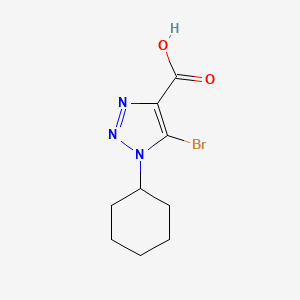

![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)


